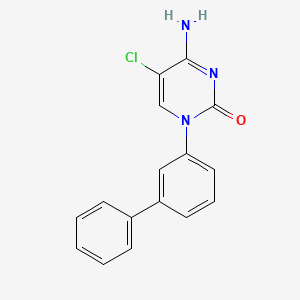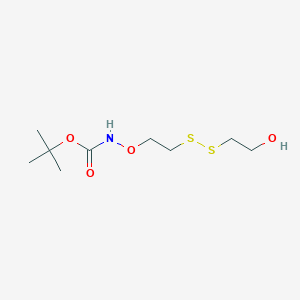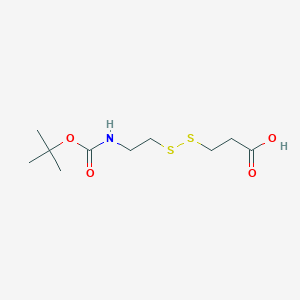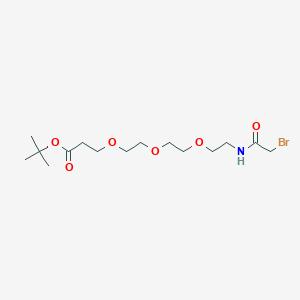
Bromoacetamido-PEG3-t-Butyl Ester
Overview
Description
“Bromoacetamido-PEG3-t-Butyl Ester” is a PEG derivative containing a bromide group and a t-butyl protected carboxyl group . The hydrophilic PEG spacer increases solubility in aqueous media . The bromide (Br) is a very good leaving group for nucleophilic substitution reactions .
Synthesis Analysis
The bromoacetamide group in Bromoacetamido-PEG3-t-Butyl Ester can be used to selectively modify cysteine residues in proteins, which can alter their activity or binding properties . The t-butyl ester group can also protect other functional groups during chemical reactions .
Molecular Structure Analysis
The molecular formula of Bromoacetamido-PEG3-t-Butyl Ester is C15H28BrNO6 . It has a molecular weight of 398.3 g/mol .
Chemical Reactions Analysis
The bromide (Br) in Bromoacetamido-PEG3-t-Butyl Ester is a very good leaving group for nucleophilic substitution reactions . The t-butyl protected carboxyl group can be deprotected under acidic conditions .
Physical And Chemical Properties Analysis
Bromoacetamido-PEG3-t-Butyl Ester has a molecular weight of 398.3 g/mol .
Scientific Research Applications
Nucleophilic Substitution Reactions
The bromide group in Bromoacetamido-PEG3-t-Butyl Ester is a very good leaving group for nucleophilic substitution reactions . This makes it useful in a variety of chemical synthesis processes where a nucleophile replaces the bromide group.
Solubility Enhancement
The hydrophilic PEG spacer in Bromoacetamido-PEG3-t-Butyl Ester increases solubility in aqueous media . This property can be leveraged in drug delivery systems to improve the solubility of hydrophobic drugs.
Deprotection under Acidic Conditions
The t-butyl protected carboxyl group in Bromoacetamido-PEG3-t-Butyl Ester can be deprotected under acidic conditions . This feature can be used in stepwise synthesis processes where the protection of certain functional groups is required.
Self-Assembling PEG Reagent
Bromoacetamido-PEG3-t-Butyl Ester may form micelles in water . This self-assembling property can be utilized in the creation of nanostructures or drug delivery systems.
Building Block for Lipids in Nanotechnology
This compound may also be used as a building block for lipids in nanotechnology . The ability to form micelles and its solubility properties make it suitable for creating lipid-based nanostructures.
Drug Delivery Systems
Given its properties, Bromoacetamido-PEG3-t-Butyl Ester can be used in drug delivery systems . Its ability to increase solubility, form micelles, and undergo deprotection under acidic conditions can be leveraged to design effective drug delivery systems.
Mechanism of Action
Target of Action
Bromoacetamido-PEG3-t-Butyl Ester is a PEG linker containing a bromide group and a t-butyl protected carboxyl group . The primary targets of this compound are proteins with cysteine residues, as the bromide (Br) is a very good leaving group for nucleophilic substitution reactions .
Mode of Action
The bromide group in Bromoacetamido-PEG3-t-Butyl Ester is a good leaving group, making it susceptible to nucleophilic attack by the thiol group in cysteine residues . This results in the formation of a covalent bond between the PEG linker and the protein, effectively modifying the protein with the PEG moiety .
Biochemical Pathways
The exact biochemical pathways affected by Bromoacetamido-PEG3-t-Butyl Ester depend on the specific proteins it targets. By modifying proteins with a PEG moiety, the compound can alter protein function, stability, and solubility . This can have downstream effects on various biochemical pathways in which the targeted proteins are involved.
Pharmacokinetics
The hydrophilic PEG spacer in Bromoacetamido-PEG3-t-Butyl Ester increases its solubility in aqueous media . This can enhance the compound’s absorption and distribution within the body, thereby improving its bioavailability. The t-butyl protected carboxyl group can be deprotected under acidic conditions , which may occur during the compound’s metabolism.
Result of Action
The primary result of Bromoacetamido-PEG3-t-Butyl Ester’s action is the modification of proteins with a PEG moiety . This can lead to changes in protein function, stability, and solubility , potentially influencing cellular processes and responses.
Action Environment
The action of Bromoacetamido-PEG3-t-Butyl Ester can be influenced by various environmental factors. For instance, the pH of the environment can affect the deprotection of the t-butyl protected carboxyl group . Additionally, the presence of other compounds or proteins may compete with the compound for cysteine residues, potentially affecting its efficacy. The compound’s stability may also be influenced by factors such as temperature and light exposure.
Safety and Hazards
In case of skin contact with Bromoacetamido-PEG3-t-Butyl Ester, it is recommended to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention . In case of eye contact, inhalation, or ingestion, seek medical attention . It is not classified as a hazard .
Future Directions
properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28BrNO6/c1-15(2,3)23-14(19)4-6-20-8-10-22-11-9-21-7-5-17-13(18)12-16/h4-12H2,1-3H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAQLZWBWKHLATI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCNC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28BrNO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101132439 | |
| Record name | 4,7,10-Trioxa-13-azapentadecanoic acid, 15-bromo-14-oxo-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101132439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bromoacetamido-PEG3-t-Butyl Ester | |
CAS RN |
1807537-33-2 | |
| Record name | 4,7,10-Trioxa-13-azapentadecanoic acid, 15-bromo-14-oxo-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1807537-33-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,7,10-Trioxa-13-azapentadecanoic acid, 15-bromo-14-oxo-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101132439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




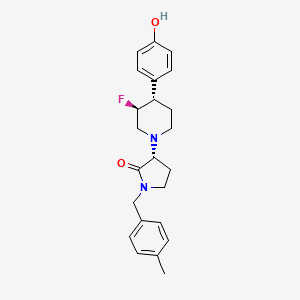
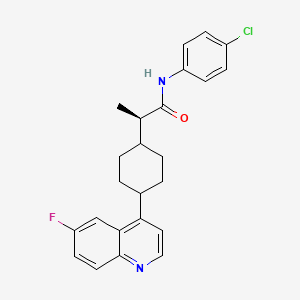

![(S)-8-((2-amino-4-methylpentyl)oxy)-4,6-dimethyl-5-oxo-5,6-dihydrobenzo[c][2,7]naphthyridine-9-carbonitrile](/img/structure/B606299.png)

